molecular formula C8H17BrO B13226558 1-Bromo-4-methoxy-2-methylhexane

1-Bromo-4-methoxy-2-methylhexane

Cat. No.: B13226558
M. Wt: 209.12 g/mol
InChI Key: UJECXYSDTUVMBT-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-methylhexane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-methoxy-2-methylhexane can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employ distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-methoxy-2-methylhexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., acetone) are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 4-methoxy-2-methylhexanol or 4-methoxy-2-methylhexanenitrile can be formed.

    Elimination Reactions: Alkenes such as 4-methoxy-2-methylhexene are typical products.

Scientific Research Applications

1-Bromo-4-methoxy-2-methylhexane finds applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-methylhexane in chemical reactions involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methoxyhexane: Lacks the methyl group at the 2-position.

    1-Bromo-2-methylhexane: Does not have the methoxy group at the 4-position.

    4-Methoxy-2-methylhexane: Does not contain the bromine atom.

Uniqueness

1-Bromo-4-methoxy-2-methylhexane is unique due to the presence of both a bromine atom and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-4-methoxy-2-methylhexane

InChI

InChI=1S/C8H17BrO/c1-4-8(10-3)5-7(2)6-9/h7-8H,4-6H2,1-3H3

InChI Key

UJECXYSDTUVMBT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)CBr)OC

Origin of Product

United States

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